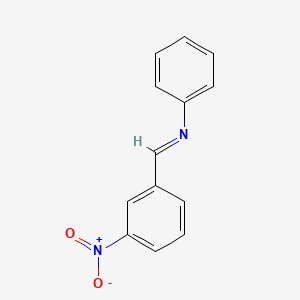

N-(3-Nitrobenzylidene)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(3-nitrophenyl)-N-phenylmethanimine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O2/c16-15(17)13-8-4-5-11(9-13)10-14-12-6-2-1-3-7-12/h1-10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJAUVLILDZGNSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=CC2=CC(=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.23 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5676-82-4 | |

| Record name | NSC155578 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155578 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(3-NITROBENZYLIDENE)ANILINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Advanced Synthetic Approaches to N-(3-Nitrobenzylidene)aniline

The synthesis of this compound is primarily achieved through the condensation of 3-nitrobenzaldehyde (B41214) and aniline (B41778). Various methods have been developed to optimize this reaction, focusing on efficiency, yield, and sustainability.

Optimized Condensation Reactions Utilizing 3-Nitrobenzaldehyde and Aniline Precursors

The classical synthesis of this compound involves the direct condensation of 3-nitrobenzaldehyde and aniline. nih.govajol.info A common and effective method utilizes a Dean and Stark apparatus to azeotropically remove the water formed during the reaction, driving the equilibrium towards the product. nih.gov In a typical procedure, equimolar amounts of freshly distilled aniline and 3-nitrobenzaldehyde are refluxed in a solvent such as dry toluene (B28343). nih.gov The progress of the reaction can be monitored by thin-layer chromatography (TLC). nih.gov Upon completion, the solvent is removed, and the resulting solid is purified by recrystallization, often from a mixture of ethyl acetate (B1210297) and n-hexane, to afford the desired product in high yield. nih.gov

Another approach involves carrying out the reaction in ethanol (B145695) with a catalytic amount of glacial acetic acid. nih.govorientjchem.org The mixture is refluxed for several hours, and upon cooling, the product precipitates and can be collected by filtration and recrystallized from ethanol. nih.gov

| Catalyst/Solvent System | Reaction Conditions | Yield |

| Dry Toluene | Reflux with Dean-Stark trap | 80% nih.gov |

| Ethanol / Glacial Acetic Acid | Reflux | Not specified nih.govorientjchem.org |

The data in this table is based on available research findings.

Exploration of Catalytic and Sustainable Synthesis Strategies

In line with the principles of green chemistry, alternative synthetic strategies have been explored to minimize the use of hazardous solvents and energy consumption. Microwave-assisted synthesis has emerged as a rapid and efficient method for the preparation of Schiff bases. For instance, the condensation of benzaldehyde (B42025) and aniline can be achieved by microwave irradiation at 270W for a short duration, followed by cooling and recrystallization from ethanol. orientjchem.org While this specific example does not use 3-nitrobenzaldehyde, the methodology is applicable to a wide range of aldehydes and anilines.

Solvent-free methods, such as grinding the reactants together in a mortar and pestle, have also proven effective for the synthesis of Schiff bases, often resulting in high yields in a short amount of time. bibliotekanauki.pl Furthermore, the use of water as a reaction medium offers an environmentally benign alternative to organic solvents. bibliotekanauki.pl These sustainable approaches not only reduce the environmental impact but can also lead to improved reaction rates and yields. bibliotekanauki.pl

Systematic Derivatization and Functional Group Interconversions

The presence of the imine bond, the nitro group, and two aromatic rings in this compound allows for a wide range of chemical modifications.

Electrophilic Aromatic Substitution Reactions on Phenyl and Nitrophenyl Moieties

The aniline-derived phenyl ring in this compound is activated towards electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. However, the basicity of the imine nitrogen can lead to complications in the presence of strong acids, which are often used as catalysts in these reactions. To circumvent this, the amino group in aniline is often protected as an acetamide (B32628) before substitution, a strategy that could be adapted for the imine. libretexts.org The N-acetyl group is less activating than the amino group, which can help to control the reaction and often leads to a higher proportion of the para-substituted product.

The nitrophenyl ring, on the other hand, is deactivated towards electrophilic substitution due to the electron-withdrawing nature of the nitro group. The nitro group is a meta-director, meaning that any substitution would primarily occur at the positions meta to the nitro group.

Selective Reduction of the Nitro Group and Subsequent Amino Functionalization

The nitro group of this compound can be selectively reduced to an amino group, opening up a pathway for further functionalization. nih.gov A common method for this reduction is the use of sodium borohydride (B1222165) in methanol. nih.gov This transformation converts the electron-withdrawing nitro group into an electron-donating amino group, significantly altering the electronic properties of the molecule. The resulting amino group can then undergo a variety of reactions, such as acylation. For example, it can be reacted with chloroacetyl chloride in the presence of a base like triethylamine (B128534) to form an N-acetyl derivative. nih.gov

The reduction of nitro compounds can proceed through different pathways, with the direct route involving the formation of nitroso and hydroxylamine (B1172632) intermediates before yielding the amine. unimi.itgoogle.comgoogle.com Catalytic hydrogenation is a widely used industrial method for the reduction of aromatic nitro compounds, employing catalysts such as palladium on carbon (Pd/C). google.comgoogle.comunimi.it

Oxidative Transformations and Reaction Pathways

Oxidation of the imine functionality in this compound can lead to the formation of a nitrone. For example, the direct condensation and oxidation of 3-nitrobenzaldehyde and aniline using graphite (B72142) oxide and Oxone can yield this compound oxide. lookchem.com Another method for the synthesis of nitrones involves the microwave-assisted, solvent-free condensation of an aromatic aldehyde with phenylhydroxylamine. mdpi.comsemanticscholar.org This eco-friendly approach provides good yields in short reaction times. mdpi.comsemanticscholar.org

Structural Elucidation and Advanced Spectroscopic Characterization

Single Crystal X-ray Diffraction Investigations

Single-crystal X-ray diffraction analysis of N-(3-Nitrobenzylidene)aniline provides definitive information regarding its molecular and supramolecular structure. The compound crystallizes in the orthorhombic system with the space group P2₁2₁2₁. nih.govnih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₃H₁₀N₂O₂ nih.gov |

| Molecular Weight | 226.23 g/mol nih.gov |

| Crystal System | Orthorhombic nih.govresearchgate.net |

| Space Group | P2₁2₁2₁ nih.gov |

| a (Å) | 7.3177 (6) nih.gov |

| b (Å) | 12.1022 (11) nih.gov |

| c (Å) | 12.4672 (12) nih.gov |

| Volume (ų) | 1104.10 (17) nih.gov |

| Z | 4 nih.gov |

| Temperature (K) | 173 (2) nih.gov |

| Radiation | Mo Kα (λ = 0.71073 Å) researchgate.net |

| Density (calculated) (Mg m⁻³) | 1.361 researchgate.net |

The molecular structure of this compound consists of a 3-nitrobenzylidene group linked to a phenyl ring via an imine bridge. nih.gov The molecule is not planar. The two aromatic rings, the nitrophenyl ring and the aniline (B41778) phenyl ring, are twisted relative to each other. nih.gov The C=N double bond of the imine group is observed to be in a trans configuration. nih.govresearchgate.net This non-planar conformation is a common feature in benzylidene aniline derivatives. ias.ac.in

The non-planar nature of the molecule is quantitatively defined by the dihedral angle between the two aromatic rings, which is 31.58 (3)°. nih.govresearchgate.net This significant twist from planarity is a key conformational feature. In contrast, the C=N double bond is nearly coplanar with the nitrophenyl ring to which it is attached. nih.gov The planarity is further detailed by the C11-N1-C1-C2 torsion angle of 175.97 (13)°, which confirms the trans configuration of the imine bond. nih.govresearchgate.net

| Angle | Value (°) |

|---|---|

| Dihedral angle (Aromatic Rings) | 31.58 (3) nih.govresearchgate.net |

| C11-N1-C1-C2 | 175.97 (13) nih.govresearchgate.net |

The π–π stacking interactions occur between the nitrophenyl ring of one molecule and the phenyl ring of a neighboring molecule. nih.gov The centroid-centroid distances for these interactions have been measured at 3.807 Å and 3.808 Å. nih.govresearchgate.net These types of interactions are fundamental in the crystal engineering of nitro-substituted aromatic compounds, often working in concert with hydrogen bonds to build robust structural motifs. iucr.orgnih.gov

| Interaction Type | Description | Distance (Å) |

|---|---|---|

| Hydrogen Bonding | C-H···O nih.govresearchgate.net | - |

| π–π Stacking | cog(phenyl)···cog(nitrophenyl) nih.govresearchgate.net | 3.807 / 3.808 nih.govresearchgate.net |

The interplay of C-H···O hydrogen bonds and π–π stacking interactions results in a well-defined three-dimensional supramolecular architecture. nih.gov The molecules are organized into stacks, which are then linked to form a larger network. researchgate.netresearchgate.net This packing arrangement effectively stabilizes the crystal lattice. The study of such packing motifs is essential for understanding the physical properties of molecular crystals and for the design of new materials with specific solid-state structures. iucr.orgiucr.org

Elucidation of Intermolecular Interactions: Hydrogen Bonding and π-π Stacking Phenomena

Vibrational Spectroscopy Methodologies

Fourier Transform Infrared (FT-IR) spectroscopy provides valuable information about the functional groups present in a molecule. For this compound and related Schiff bases, characteristic vibrational bands can be assigned to specific bonds. nih.govmdpi.com

The FT-IR spectrum is expected to show strong absorption bands corresponding to the C=N imine stretch, the asymmetric and symmetric stretching vibrations of the NO₂ group, and various C-H and C=C stretching and bending modes of the aromatic rings. Based on data from structurally similar compounds, the key vibrational frequencies can be tentatively assigned. nih.govmdpi.com

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |

|---|---|

| ~3065 | Aromatic C-H Stretch nih.gov |

| ~1630 | C=N Imine Stretch mdpi.com |

| ~1560 | Asymmetric NO₂ Stretch mdpi.com |

| ~1365 | Symmetric NO₂ Stretch mdpi.com |

Raman Spectroscopy and Detailed Vibrational Mode Characterization

The presence of the nitro group (NO₂) gives rise to two prominent vibrational modes: an asymmetric stretching vibration and a symmetric stretching vibration. In aromatic nitro compounds, these are characteristically observed as strong bands in the regions of 1570–1500 cm⁻¹ and 1370–1300 cm⁻¹, respectively. researchgate.net The Raman spectrum would also be expected to feature bands corresponding to the aromatic rings, including C-H stretching vibrations above 3000 cm⁻¹ and various C=C stretching vibrations within the 1450-1600 cm⁻¹ range. Studies on structurally similar compounds, such as 4-Methoxy-N-(nitrobenzylidene)-aniline, have utilized FT-Raman spectroscopy to successfully identify and assign these characteristic vibrations. tandfonline.comresearchgate.net

Normal Coordinate Analysis (NCA) for Comprehensive Vibrational Interpretation

Due to the molecular complexity of this compound, the interpretation of its vibrational spectra (both IR and Raman) can be challenging due to the overlapping of bands. Normal Coordinate Analysis (NCA) is a powerful computational method used to provide a complete and reliable assignment of all fundamental vibrational modes. ekb.egekb.eg This analysis is frequently aided by quantum mechanical calculations, such as Density Functional Theory (DFT), which can predict vibrational frequencies and intensities. tandfonline.comnih.gov

NCA involves calculating the potential energy distribution (PED) for each vibrational mode, which allows for a quantitative description of the contribution of individual bond stretches, angle bends, and torsions to each observed spectral band. ekb.eg This approach moves beyond simple group frequency assignments to offer a comprehensive understanding of the molecule's vibrational dynamics. For various complex Schiff bases, NCA has been instrumental in assigning fundamentals with confidence, even in cases of significant spectral overlap. ekb.egekb.egnih.gov The application of NCA would be essential for a definitive vibrational characterization of this compound. tandfonline.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the precise molecular structure of this compound in solution. By analyzing the spectra of both ¹H and ¹³C nuclei, the connectivity and chemical environment of each atom can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Interpretation

The ¹H NMR spectrum of this compound provides distinct signals for the imine proton and the protons on the two aromatic rings. Based on data from closely related analogues like 3,4-Dimethoxy-N-(3-nitrobenzylidene)aniline, the singlet corresponding to the imine proton (–CH=N–) is expected to appear significantly downfield, around δ 8.9 ppm, due to its chemical environment. iucr.org

The nine aromatic protons would appear as a complex series of multiplets in the region of δ 7.0–8.8 ppm. iucr.org The protons on the 3-nitrophenyl ring are influenced by the strong electron-withdrawing effect of the nitro group, causing them to be deshielded and resonate at the lower end of this range. In contrast, the protons on the aniline-derived phenyl ring would appear slightly more upfield. The specific splitting patterns would be determined by the ortho, meta, and para coupling interactions between adjacent protons on each ring.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

| ~8.9 | Singlet | 1H | Imine proton (–CH=N–) |

| ~7.0 - 8.8 | Multiplet | 9H | Aromatic protons (Ar–H) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Characterization

The ¹³C NMR spectrum provides complementary information, confirming the carbon skeleton of the molecule. A total of 13 distinct signals would be expected in the broadband-decoupled spectrum, corresponding to the 13 carbon atoms in the molecule, assuming no accidental overlap.

The imine carbon (–CH=N–) is a key diagnostic signal and, based on data from analogues, is expected to resonate in the downfield region around δ 155 ppm. iucr.orgresearchgate.net The aromatic carbons would appear in the typical range of δ 105–150 ppm. iucr.orgresearchgate.net The carbon atom attached to the nitro group (C-NO₂) would be significantly deshielded. The signals for the other carbons in the nitrophenyl ring and the aniline ring would appear at distinct chemical shifts determined by their electronic environments.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ ppm) | Assignment |

| ~155 | Imine carbon (–CH=N–) |

| ~105 - 150 | Aromatic carbons (C-Ar) |

Mass Spectrometry (MS) for Molecular Identity Confirmation

Mass spectrometry is used to confirm the molecular weight and elemental composition of this compound. The compound has a molecular formula of C₁₃H₁₀N₂O₂. nih.govnih.gov High-resolution mass spectrometry (HRMS) would show a molecular ion peak ([M]⁺) at a mass-to-charge ratio (m/z) corresponding to its monoisotopic mass of 226.07423 Da. nih.gov The nominal molecular weight is 226.23 g/mol . nih.govnih.gov

In electron ionization (EI) mass spectrometry, the molecular ion peak is typically observed and is often quite stable for Schiff base compounds. researchgate.net The fragmentation pattern would provide further structural information. Common fragmentation pathways could involve the cleavage of the C-N or C=N bonds. The stability of the aromatic rings would likely lead to fragment ions corresponding to the nitrophenyl and phenyl moieties.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Based Studies

DFT has become a cornerstone of computational chemistry for its ability to accurately model the electronic structure of molecules. For N-(3-Nitrobenzylidene)aniline, DFT calculations, often employing the B3LYP functional with various basis sets, have been instrumental in elucidating its geometry, electronic landscape, and vibrational properties.

Geometry Optimization and Detailed Electronic Structure Calculations

Theoretical geometry optimization of this compound using DFT methods, such as with the B3LYP functional, has been performed to determine its most stable conformation. These calculations provide precise bond lengths, bond angles, and dihedral angles in the gaseous phase, which can then be compared with experimental data obtained from techniques like X-ray crystallography. For instance, studies on similar Schiff base derivatives have shown excellent correlation between DFT-calculated and experimental geometric parameters. tandfonline.comacs.org

The molecule is characterized by two key planar units: the 3-nitrobenzylidene group and the aniline (B41778) ring. A notable feature is the dihedral angle between these two aromatic rings, which has been determined to be 31.58 (3)° in the solid state. nih.govresearchgate.net The C=N imine bond is essentially coplanar with the nitrophenyl ring, and the torsion angle of this double bond indicates a trans configuration. nih.govresearchgate.net DFT calculations can reproduce these structural nuances with a high degree of accuracy. acs.org

The electronic structure of this compound is significantly influenced by the interplay between the electron-withdrawing nitro group (-NO2) and the π-conjugated system of the Schiff base. This electronic arrangement dictates the molecule's reactivity and spectroscopic behavior.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Charge Transfer Phenomena

Frontier Molecular Orbital (FMO) theory is crucial for understanding the electronic properties and reactivity of molecules. rsc.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions and electronic transitions. rjpbcs.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. tandfonline.com A smaller energy gap generally implies higher reactivity and polarizability. rsc.org

In this compound, the HOMO is typically localized on the aniline ring, which acts as the electron-donating part of the molecule. Conversely, the LUMO is predominantly centered on the nitrobenzylidene moiety, the electron-accepting portion. This spatial distribution of the frontier orbitals indicates that electronic transitions, such as those observed in UV-Vis spectroscopy, involve an intramolecular charge transfer (ICT) from the aniline ring to the nitrobenzylidene ring. researchgate.net

The presence of the electron-withdrawing nitro group is expected to lower the LUMO energy, thereby reducing the HOMO-LUMO gap. rsc.org This reduction in the energy gap is a key factor in the potential nonlinear optical (NLO) properties of such donor-π-acceptor systems. rjpbcs.com For a related compound, N-(3-Nitrophenyl) Acetamide (B32628), the HOMO-LUMO energy gap was calculated to be -0.10134 a.u. rjpbcs.com

Table 1: Frontier Molecular Orbital Energies and Properties

| Property | Value |

| HOMO Energy | -0.16717 a.u. |

| LUMO Energy | -0.06583 a.u. |

| HOMO-LUMO Energy Gap | -0.10134 a.u. |

Note: Data is for the related compound N-(3-Nitrophenyl) Acetamide. rjpbcs.com

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MEP map uses a color scale to represent different potential values. Typically, red regions indicate negative electrostatic potential, corresponding to areas rich in electrons (e.g., around electronegative atoms like oxygen and nitrogen) and are susceptible to electrophilic attack. Blue regions denote positive electrostatic potential, indicating electron-deficient areas (e.g., around hydrogen atoms) that are favorable for nucleophilic attack. Green areas represent neutral or zero potential. nih.gov

For this compound, the MEP surface would show a significant negative potential around the oxygen atoms of the nitro group, making them strong candidates for hydrogen bonding and other electrophilic interactions. iucr.orgresearchgate.net The nitrogen atom of the imine group also represents a region of negative potential. Conversely, the hydrogen atoms of the aromatic rings would exhibit a positive potential. nih.gov This analysis provides a clear picture of the molecule's charge landscape and its interaction preferences. researchgate.net

Natural Bond Orbital (NBO) Analysis for Electronic Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed understanding of intramolecular bonding, charge transfer, and hyperconjugative interactions. researchgate.netmdpi.com By examining the interactions between filled (donor) and empty (acceptor) orbitals, NBO analysis quantifies the extent of electronic delocalization, which is a key factor in the stability and electronic properties of conjugated systems. oaji.net

In this compound, significant hyperconjugative interactions are expected between the π-orbitals of the aromatic rings and the C=N double bond, leading to extensive electron delocalization across the molecular framework. researchgate.net NBO analysis can reveal strong interactions, such as those between the lone pair of the imine nitrogen and the antibonding orbitals of adjacent bonds. researchgate.netmdpi.com These delocalization effects contribute to the stability of the molecule and influence its electronic and optical properties. The strength of these interactions is quantified by the second-order perturbation energy, E(2). researchgate.net

Theoretical Prediction and Correlation of Vibrational Frequencies

Theoretical calculations of vibrational frequencies using DFT are a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the vibrational modes and their corresponding frequencies, a detailed assignment of the observed spectral bands can be made. researchgate.net Generally, the calculated frequencies are scaled by an appropriate factor to account for anharmonicity and other systematic errors in the theoretical model, leading to excellent agreement with experimental data. researchgate.net

For this compound and related compounds, DFT calculations can accurately predict the vibrational frequencies associated with specific functional groups. nih.gov Key vibrational modes include:

C=N stretching: The characteristic imine stretch.

NO2 stretching: Asymmetric and symmetric stretching of the nitro group.

C-H stretching and bending: Vibrations of the aromatic rings.

C=C stretching: Aromatic ring vibrations. tandfonline.com

C-N stretching: The stretching of the carbon-nitrogen single bond. tandfonline.com

The correlation between theoretical and experimental vibrational spectra provides strong evidence for the accuracy of the calculated molecular structure. researchgate.net

Molecular Dynamics Simulations

While DFT studies provide insights into the static properties of a single molecule, molecular dynamics (MD) simulations can explore the dynamic behavior of the compound, including its interactions with its environment over time. researchgate.netbohrium.com MD simulations can be particularly useful for understanding the behavior of this compound in different solvents or in the solid state, providing information on intermolecular interactions, conformational changes, and transport properties. tandfonline.com For instance, MD simulations have been used to study the stability of related Schiff base compounds in various environments. researchgate.net

Analysis of Dynamic Molecular Behavior and Conformational Fluctuations

Theoretical Studies on Tautomerism and Isomerization Pathways

Tautomerism, particularly the enol-keto equilibrium, is a widely studied phenomenon in Schiff bases. However, its relevance is highly dependent on the specific molecular structure.

Computational studies on Schiff bases frequently explore the potential for intramolecular proton transfer, which leads to different tautomeric forms. The most common is the enol-imine ⇌ keto-amine tautomerism, which requires an ortho-hydroxyl (-OH) group on one of the aromatic rings. academicjournals.orgmjcce.org.mk Quantum computational methods, such as Density Functional Theory (DFT), are used to optimize the geometries of these potential tautomers and analyze their stability. mjcce.org.mk

For this compound, which lacks a hydroxyl group on either aryl ring, the classic enol-keto tautomerism is not structurally possible. The literature on computational explorations of tautomerism in Schiff bases focuses almost exclusively on ortho-hydroxy derivatives, such as N-salicylideneanilines. rsc.orgoup.comresearchgate.net The introduction of a nitro group in N-salicylideneaniline derivatives has been shown to significantly change the tautomeric behavior, sometimes stabilizing the keto-amine form. oup.com However, in the absence of the requisite ortho-hydroxyl proton donor, these tautomeric pathways are not considered for this compound.

The energetic landscape and the position of the tautomeric equilibrium are sensitive to the phase (gas or solvent) and the nature of the solvent. academicjournals.org DFT calculations, often incorporating a Polarizable Continuum Model (PCM) to simulate solvent effects, are used to compute the relative energies and activation barriers for the tautomerization process. academicjournals.org

For Schiff bases that can exhibit tautomerism, studies show:

In the gas phase, the enol-imine form is often more stable. academicjournals.org

Polar solvents can preferentially stabilize the more polar keto-amine tautomer, shifting the equilibrium. academicjournals.orgresearchgate.net The energy difference between tautomers can be small, making the equilibrium sensitive to subtle environmental changes. researchgate.net

Since this compound does not possess the structural features for enol-keto tautomerism, detailed energetic landscape analyses for such equilibria are not present in the scientific literature for this specific compound. The computational focus remains on its conformational and electronic properties.

Computational Exploration of Potential Tautomeric Forms (e.g., Enol-Keto)

Computational Evaluation of Non-Linear Optical (NLO) Properties

Schiff bases with donor-acceptor groups are of significant interest for their potential applications in non-linear optics (NLO). The nitro group (-NO₂) in this compound acts as an electron-acceptor, which, combined with the delocalized π-electron system of the molecular backbone, can give rise to significant NLO responses.

The NLO properties of a molecule are quantified by its electric dipole moment (µ), linear polarizability (α), and, most importantly for second-order effects, its first hyperpolarizability (β). These properties are routinely calculated using quantum mechanical methods, such as ab initio finite field (FF) calculations at the Møller-Plesset perturbation theory (MP2) level or using DFT. selcuk.edu.trgrafiati.com

Theoretical calculations on this compound derivatives and related molecules have demonstrated their potential as NLO materials. A computational study on (E)-N-(3-nitrobenzylidene)-3,4-dimethylaniline reported a non-zero first hyperpolarizability (β) value, suggesting microscopic second-order NLO behavior. researchgate.netselcuk.edu.tr Similarly, calculations for N-(3-nitrobenzylidene)-p-fluoroamine also yielded significant β values. selcuk.edu.trnih.gov The magnitude of the hyperpolarizability is directly related to the efficiency of processes like second-harmonic generation. A theoretical investigation of donor-acceptor N-benzylideneanilines predicted that N-(nitrobenzylidene)aniline has a comparable hyperpolarizability to stilbene, a well-known NLO molecule. rsc.org

The calculated NLO properties for some relevant this compound derivatives are summarized in the table below.

| Compound | Dipole Moment (µ) [Debye] | First Hyperpolarizability (β_tot) [esu] | Computational Method |

|---|---|---|---|

| (E)-N-(3-nitrobenzylidene)-3,4-dimethylaniline | 4.01 | 7.14 x 10-30 | FF MP2/3-21+G |

| N-(3-nitrobenzylidene)-p-fluoroamine | 3.06 | 4.88 x 10-30 | FF MP2/3-21+G |

Data sourced from references selcuk.edu.trresearchgate.net. The total first hyperpolarizability (β_tot) is a key indicator of second-order NLO activity.

Elucidation of Structure-NLO Property Relationships in Azomethine Derivatives

Computational chemistry provides a powerful lens for investigating the nonlinear optical (NLO) properties of materials at the molecular level. For azomethine derivatives, also known as Schiff bases, theoretical investigations are crucial for understanding the relationship between molecular structure and NLO activity, guiding the synthesis of new materials with enhanced properties for photonic and optoelectronic applications. sci-hub.se The core of this relationship often lies in the molecule's donor-π-acceptor (D-π-A) architecture, where electron-donating and electron-accepting groups are connected by a π-conjugated bridge, facilitating intramolecular charge transfer (ICT). rsc.orgnih.gov

The azomethine group (-CH=N-) acts as a π-conjugated bridge, and its NLO properties can be significantly enhanced by attaching strong electron acceptor groups, such as the nitro (NO₂) group, to the aromatic rings. nih.govmdpi.com The position of these substituents on the molecular framework plays a critical role in determining the magnitude of the NLO response. mdpi.comselcuk.edu.tr Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) have become standard quantum chemical methods for calculating NLO parameters, most notably the first hyperpolarizability (β), which is a measure of a molecule's second-order NLO response. nih.govtandfonline.com

Research into nitro-substituted benzylidene aniline derivatives demonstrates the profound impact of isomerism on NLO properties. selcuk.edu.trnih.gov A comparative study on N-(4-nitrobenzylidene)-o-fluoroamine and N-(3-nitrobenzylidene)-p-fluoroamine, for example, reveals how shifting the nitro group from the para-position (4-position) to the meta-position (3-position) alters the electronic and optical characteristics of the molecule. selcuk.edu.trnih.gov The para-substituted isomer allows for a more direct and efficient charge transfer pathway along the length of the molecule, from the donor end to the acceptor end. This generally results in a smaller energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), a larger change in dipole moment upon excitation, and consequently, a significantly higher first hyperpolarizability (β) value.

The theoretical calculations for these closely related compounds, performed using the Finite Field (FF) method at the MP2/3-21+G** level, quantify these differences. selcuk.edu.tr The results show that the para-nitro isomer possesses a substantially larger first hyperpolarizability compared to the meta-nitro isomer, underscoring the importance of substituent placement in the design of NLO materials. selcuk.edu.tr

| Compound | Dipole Moment (µ) [Debye] | First Hyperpolarizability (β) [10⁻³⁰ esu] |

|---|---|---|

| N-(4-nitrobenzylidene)-o-fluoroamine | 8.64 | 15.26 |

| N-(3-nitrobenzylidene)-p-fluoroamine | 5.32 | 4.13 |

The data clearly illustrates that the position of the nitro group is a determining factor for the magnitude of the second-order NLO response. The alignment of the strong electron-withdrawing nitro group in the para-position of the benzylidene ring creates a more efficient push-pull system across the azomethine bridge, leading to a nearly four-fold increase in the first hyperpolarizability compared to the meta-substituted counterpart. selcuk.edu.tr These computational insights are invaluable, confirming that a linear arrangement and direct conjugation between donor and acceptor groups are key principles for maximizing the NLO properties in this class of azomethine derivatives.

Reaction Mechanisms and Kinetic Studies

Detailed Mechanistic Pathways of Imine Formation and Hydrolysis

The formation of N-(3-Nitrobenzylidene)aniline, a Schiff base, proceeds through the condensation reaction of 3-nitrobenzaldehyde (B41214) and aniline (B41778). nih.gov This reaction is reversible and typically acid-catalyzed. masterorganicchemistry.comlumenlearning.com The generally accepted mechanism for imine formation involves a two-step process:

Nucleophilic Addition: The nitrogen atom of the aniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of the 3-nitrobenzaldehyde. This results in the formation of a tetrahedral intermediate known as a carbinolamine. tandfonline.commdpi.com

Dehydration: The carbinolamine intermediate is unstable and undergoes dehydration (loss of a water molecule) to form the stable imine product. masterorganicchemistry.comtandfonline.com Protonation of the hydroxyl group in the carbinolamine facilitates its removal as water. lumenlearning.com

The hydrolysis of this compound is the reverse of its formation and is also typically catalyzed by acid. chemistrysteps.commasterorganicchemistry.com The mechanism involves the following steps:

Protonation: The imine nitrogen is protonated by an acid catalyst, forming an iminium ion. This increases the electrophilicity of the imine carbon. chemistrysteps.commasterorganicchemistry.com

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the imine carbon, leading to a tetrahedral intermediate. chemistrysteps.commasterorganicchemistry.com

Proton Transfer: A proton is transferred from the oxygen atom to the nitrogen atom. chemistrysteps.com

Elimination of Amine: The C-N bond cleaves, eliminating aniline and forming a protonated carbonyl compound (oxonium ion). chemistrysteps.com

Deprotonation: The oxonium ion is deprotonated to yield the final products, 3-nitrobenzaldehyde and the ammonium (B1175870) ion. chemistrysteps.com

The pH of the solution significantly influences the rates of both formation and hydrolysis. For imine formation, the rate is generally maximal around a pH of 5. lumenlearning.com At lower pH, most of the amine is protonated and non-nucleophilic, while at higher pH, there is insufficient acid to protonate the hydroxyl group for elimination. lumenlearning.com In hydrolysis, the rate-determining step can vary with pH. In acidic solutions, the breakdown of the tetrahedral intermediate is often rate-limiting, whereas in neutral or basic conditions, the initial attack by water or hydroxide (B78521) ion can be the slowest step. masterorganicchemistry.com

Mechanistic Role of Catalysts in this compound Related Reactions

Catalysts play a crucial role in both the synthesis and subsequent reactions of this compound.

In Imine Formation:

Acid Catalysis: As previously mentioned, acid catalysts are commonly employed to accelerate the formation of this compound. The catalyst protonates the carbonyl oxygen of 3-nitrobenzaldehyde, which activates the carbonyl group towards nucleophilic attack by aniline. tandfonline.com This enhances the rate of the initial addition step. The catalyst also facilitates the final dehydration step by protonating the hydroxyl group of the carbinolamine intermediate, making it a better leaving group (water). lumenlearning.com

Nucleophilic Catalysis: In some related acylhydrazone formation reactions, aniline derivatives have been shown to act as nucleophilic catalysts. rsc.org The aniline catalyst first reacts with the aldehyde to form an aromatic Schiff base intermediate. This intermediate is more electrophilic and readily reacts with the other nucleophile, ultimately regenerating the catalyst. rsc.org While this has been studied for acylhydrazones, it points to the potential for aniline itself to play a catalytic role under certain conditions.

In Nitro Group Reduction:

The nitro group of this compound can be reduced to an amino group, and this transformation is almost always performed with the aid of a catalyst.

Heterogeneous Catalysts: Transition metals such as palladium (Pd), platinum (Pt), nickel (Ni), and gold (Au) supported on materials like carbon (C), titania (TiO2), or alumina (B75360) (Al2O3) are frequently used. unimi.itorientjchem.orglboro.ac.uk The mechanism on these surfaces is complex. It generally involves the adsorption of the nitro compound onto the catalyst surface. stackexchange.com The reduction is believed to proceed stepwise, often through intermediates like nitroso and hydroxylamine (B1172632) species before the final amine is formed. unimi.itstackexchange.com For instance, density functional theory (DFT) studies on the reduction of nitrobenzene (B124822) over a Pt(111) catalyst suggest a pathway involving double H-induced dissociation of the N-O bond. lboro.ac.uklboro.ac.uk

Homogeneous Catalysts: Transition metal complexes can also catalyze the reduction of nitroarenes. For example, a dichlorobis(triphenylphosphine)palladium-tin(II) chloride system has been used to catalyze the reductive N-heterocyclization of N-(2-nitrobenzylidene)amines. In some cases, the mechanism can involve the formation of a nitrene intermediate. Molybdenum-based catalysts have also been studied, with a proposed mechanism involving three consecutive cycles for the reduction of nitrobenzene to aniline. researchgate.net

The choice of catalyst and reaction conditions can significantly influence the selectivity and efficiency of the reduction process. For example, gold nanoparticles on titania have shown high selectivity for the reduction of nitroarenes. unimi.it

Fundamental Investigation of Nitro Group Reduction Mechanisms

The reduction of the nitro group in aromatic compounds like this compound is a fundamental transformation in organic chemistry. The mechanism of this reduction can proceed through different pathways depending on the reducing agent and reaction conditions.

A widely accepted model for the catalytic hydrogenation of aromatic nitro compounds is based on the pathway proposed by Haber. unimi.itmdpi.com This model suggests two main routes:

Direct Pathway: The nitro group is sequentially reduced to a nitroso group, then to a hydroxylamino group, and finally to the amino group. unimi.itmdpi.com Ar-NO₂ → Ar-NO → Ar-NHOH → Ar-NH₂

Condensation Pathway: This route involves the condensation of the intermediate nitroso compound with the hydroxylamino compound to form an azoxy derivative. The azoxy compound is then further reduced to an azo compound, a hydrazo compound, and finally to the aniline. unimi.it Ar-NO + Ar-NHOH → Ar-N(O)=N-Ar → Ar-N=N-Ar → Ar-NH-NH-Ar → 2 Ar-NH₂

The specific pathway followed can be influenced by the catalyst, solvent, and pH. For example, studies on Au/TiO₂ catalysts suggest that the reaction proceeds through the direct pathway, with nitrosobenzene (B162901) and phenylhydroxylamine as intermediates. rsc.org

Electrochemical Reduction: Electrochemical methods also provide insight into the reduction mechanism. The reduction of nitrobenzene, a related compound, has been extensively studied electrochemically. The process is known to involve radical intermediates. srce.hr

Metal-Based Reductions: Metals like tin (Sn), iron (Fe), and zinc (Zn) in the presence of an acid (e.g., HCl) are classic reagents for nitro group reduction. mdpi.com The mechanism involves the transfer of electrons from the metal to the nitro compound. stackexchange.com

Kinetic Analysis of Chemical Transformations Involving this compound

Kinetic studies provide quantitative information about the rates of chemical reactions and the factors that influence them. For reactions involving this compound, kinetic analysis helps to understand the reaction mechanism and optimize reaction conditions.

Formation Kinetics: The formation of Schiff bases, including this compound, is often found to follow second-order kinetics, being first-order with respect to both the aldehyde and the amine. jocpr.com The rate of reaction is influenced by temperature, with the rate constant generally increasing as the temperature rises. jocpr.com

A study on the formation of N-Salicylidene-aniline, a related Schiff base, showed that the reaction is second order and that the rate increases with temperature. jocpr.com Thermodynamic parameters such as the activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡) can be determined from the temperature dependence of the rate constant. samipubco.com

The pH-rate profile of hydrolysis often shows a complex behavior, with the rate-determining step changing with pH. masterorganicchemistry.com For example, in a study of the hydrolysis of N-salicylidene-2-aminothiazole, the rate-determining step was found to be the attack of water in neutral and basic conditions, while under acidic conditions, it was the decomposition of the tetrahedral intermediate. masterorganicchemistry.com

Nitro Group Reduction Kinetics: The kinetics of the catalytic reduction of aromatic nitro compounds are also of significant interest. The rate of reduction can be influenced by the structure of the nitro compound, including the nature and position of substituents on the aromatic ring. orientjchem.org For example, a study on the reduction of various substituted nitroanilines over a Pd/Al₂O₃ catalyst showed that the rate of reduction followed the order: p-nitroaniline > m-nitroaniline > o-nitroaniline. orientjchem.org

Interactive Data Tables:

Kinetic Data for Schiff Base Formation (Illustrative Example)

| Temperature (K) | Rate Constant (k) (L mol⁻¹ s⁻¹) |

| 303 | 0.05 |

| 308 | 0.08 |

| 313 | 0.12 |

| 318 | 0.18 |

Thermodynamic Parameters for a Substitution Reaction Involving a Schiff Base Complex (Illustrative)

| Parameter | Value |

| ΔH‡ (kJ mol⁻¹) | 45.2 |

| ΔS‡ (J K⁻¹ mol⁻¹) | -120.5 |

| ΔG‡ (kJ mol⁻¹) | 81.1 |

Coordination Chemistry and Metal Complexation

Synthesis of Metal Complexes with N-(3-Nitrobenzylidene)aniline as a Schiff Base Ligand

The synthesis of metal complexes involving this compound as a ligand typically follows established procedures for Schiff base coordination chemistry. These methods involve the reaction of the pre-synthesized Schiff base with a suitable metal salt in an appropriate solvent.

The general methodology for preparing transition metal complexes, such as those of Copper(II) and Cobalt(II), involves the direct reaction of the Schiff base ligand with a metal halide salt. A common procedure is to dissolve the this compound ligand in a hot ethanol (B145695) solution. ajol.infochemsociety.org.ng A separate solution of the metal salt, for example, Cobalt(II) chloride or Copper(II) chloride, is also prepared in ethanol. ajol.infochemsociety.org.ng The ethanolic solution of the metal salt is then added dropwise to the stirring solution of the ligand. chemsociety.org.ngchemrevlett.com

The reaction mixture is typically stirred for several hours to ensure the completion of the complexation reaction. cavendish.ac.ug In some preparations, a few drops of a base like ammonia (B1221849) may be added to adjust the pH of the solution. chemsociety.org.ng Upon completion, the resulting colored precipitate of the metal complex is collected by filtration, washed with the solvent to remove unreacted starting materials, and then dried. cavendish.ac.ug Recrystallization from a suitable solvent like ethanol can be performed to obtain a purified product. chemsociety.org.ng

The formation and structure of the newly synthesized coordination compounds are confirmed through various analytical techniques, primarily spectroscopic methods and elemental analysis.

FT-IR Spectroscopy: Infrared spectroscopy is a fundamental tool for verifying the coordination of the Schiff base to the metal ion. The most critical vibrational band is that of the azomethine group, ν(C=N). In the free this compound ligand, this band appears at a characteristic frequency. Upon complexation, the lone pair of electrons on the azomethine nitrogen atom forms a coordinate bond with the metal ion. This electron donation to the metal center typically causes a shift in the ν(C=N) stretching frequency to a lower or higher wavenumber in the complex's spectrum, confirming the involvement of the azomethine nitrogen in bonding. ajol.infoajol.info The appearance of new, typically low-frequency, bands corresponding to metal-nitrogen (M-N) vibrations further supports the formation of the complex. impactfactor.org

UV-Visible Spectroscopy: Electronic spectroscopy provides insights into the electronic transitions within the ligand and the d-orbital transitions of the metal ion in the complex. The UV-Vis spectrum of the free ligand shows intense absorption bands corresponding to π→π* and n→π* transitions within the aromatic rings and the C=N group. up.ac.za Upon complexation, these bands may shift in wavelength (a chromic shift), indicating the interaction between the ligand and the metal ion. ajol.info Furthermore, for transition metals like copper and cobalt, new, weaker absorption bands may appear in the visible region. These bands are attributed to d-d electronic transitions within the metal's d-orbitals or to metal-to-ligand charge transfer (MLCT) transitions, which are characteristic of coordination. up.ac.za

Elemental Analysis: The elemental composition (Carbon, Hydrogen, Nitrogen) of the complexes is determined to confirm that the stoichiometry of the synthesized compound matches the proposed molecular formula.

The table below summarizes the typical spectroscopic data used to characterize these complexes, based on findings for structurally similar compounds.

| Technique | Analyte | Key Feature | Observation upon Complexation |

| FT-IR | Azomethine Group | ν(C=N) stretch | Shift in frequency (cm⁻¹) |

| FT-IR | Metal-Ligand Bond | M-N stretch | Appearance of a new low-frequency band |

| UV-Vis | Ligand Electronic Transitions | π→π* and n→π* | Shift in absorption maxima (λmax) |

| UV-Vis | Metal Electronic Transitions | d-d or MLCT bands | Appearance of new, weak bands in the visible region |

Preparation of Transition Metal Complexes (e.g., Copper(II), Cobalt(II))

Elucidation of Ligand Binding Modes and Chelation Characteristics

The primary mode of binding for this compound is through the nitrogen atom of the azomethine group (-C=N-). researchgate.net Schiff bases are well-established as excellent chelating agents that coordinate to metal ions via the lone pair of electrons on this nitrogen. researchgate.net This interaction is confirmed spectroscopically by the shift in the ν(C=N) band in the FT-IR spectrum upon complexation. ajol.info

For this compound, this coordination makes it a monodentate ligand. However, the presence of the nitro (-NO₂) group on the benzylidene ring introduces the possibility of bidentate chelation. The oxygen atoms of the nitro group also possess lone pairs of electrons and could potentially coordinate to the same metal center, forming a stable five or six-membered chelate ring. While coordination through the azomethine nitrogen is the most commonly reported binding mode for simple Schiff bases, the participation of a nitro group as a secondary donor site cannot be definitively ruled out without detailed structural analysis, such as single-crystal X-ray diffraction of the complex. chemrevlett.commaterialsciencejournal.org

Advanced Characterization of Electronic and Geometric Structures of Metal Complexes

To fully understand the three-dimensional arrangement and electronic properties of the metal complexes, more advanced characterization techniques are employed.

Magnetic susceptibility measurements are crucial for determining the electronic structure of complexes with paramagnetic metal ions like Co(II) and Cu(II). impactfactor.org The measured magnetic moment can indicate the number of unpaired electrons on the metal ion, which in turn helps to deduce the coordination geometry. For instance, high-spin octahedral Co(II) complexes typically exhibit different magnetic moments than tetrahedral Co(II) complexes. chemrevlett.com

Electronic spectroscopy (UV-Vis) , as mentioned earlier, also provides clues about the geometry. The position and number of d-d transition bands are characteristic of specific coordination environments as predicted by ligand field theory. For example, the electronic spectrum of a Ni(II) complex can often distinguish between an octahedral and a square planar geometry. impactfactor.org

The table below details the crystal data for the free ligand, this compound, which serves as a baseline for understanding the ligand's own structural parameters before complexation.

| Parameter | Value |

| Molecular Formula | C₁₃H₁₀N₂O₂ |

| Molecular Weight | 226.23 g/mol |

| Crystal System | Orthorhombic |

| a | 7.3177 (6) Å |

| b | 12.1022 (11) Å |

| c | 12.4672 (12) Å |

| Dihedral Angle (between aromatic rings) | 31.58 (3)° |

| C=N Torsion Angle | 175.97 (13)° (trans) |

| Data sourced from references nih.goviucr.orgnih.gov |

Investigation of Stability and Reactivity Profiles of Metal-Schiff Base Complexes

The reactivity and stability of the complexes in solution can be further investigated through methods like potentiometric titration to determine formation constants. The stability of such complexes is influenced by the nature of the metal ion, the ligand structure, and the solvent system. materialsciencejournal.orgresearchgate.net

Applications in Advanced Materials Science

Development of Next-Generation Non-Linear Optical Materials Based on N-(3-Nitrobenzylidene)aniline Derivatives

Organic materials with non-linear optical (NLO) properties are at the forefront of research for applications in optoelectronics, including signal processing and second harmonic generation. selcuk.edu.tr this compound and its derivatives are prime candidates in this field due to their significant second and third-order non-linearities. sci-hub.se

Research has focused on synthesizing and characterizing derivatives to optimize their NLO response. Theoretical and experimental studies, including ab initio quantum mechanical calculations and UV-visible spectroscopy, have been employed to understand their properties. selcuk.edu.trresearchgate.net For instance, the study of (E)-N-(3-nitrobenzylidene)-3,4-dimethylaniline revealed that its maximum one-photon absorption wavelength is below 450 nm, ensuring good optical transparency in the visible and near-IR regions, which is crucial for NLO applications. researchgate.net Computational studies on this derivative suggested it possesses microscopic second-order NLO behavior with non-zero first hyperpolarizability (β) values. researchgate.net

Similarly, research on N-(3-nitrobenzylidene)-p-fluoroamine demonstrated solvatochromic behavior, where the solvent's polarity influences the absorption spectrum, implying a non-zero microscopic first hyperpolarizability. selcuk.edu.trresearchgate.net The presence of a delocalized π-electron system, substituted with donor and acceptor groups, is a common strategy for designing molecules with large NLO responses. selcuk.edu.tr The third-order NLO properties are also significant, as they are related to the molecular structure's ability to facilitate charge transfer. scirp.org The design of such molecules often follows a Donor-π-Acceptor (D-π-A) architecture to enhance these effects. rsc.org

| Compound | Key Findings | Potential Application | Reference |

|---|---|---|---|

| (E)-N-(3-nitrobenzylidene)-3,4-dimethylaniline | Exhibits good optical transparency below 450 nm. Ab initio calculations show non-zero first hyperpolarizability (β) values, indicating second-order NLO behavior. | Second-order NLO devices. | researchgate.net |

| N-(3-nitrobenzylidene)-p-fluoroamine | Shows solvatochromic behavior in the UV region, which implies non-zero microscopic first hyperpolarizability. | NLO materials with tunable properties based on the environment. | selcuk.edu.trresearchgate.net |

| N-(4-fluoro-3-nitrobenzylidene)-4-(alkyloxy)aniline | The introduction of a lateral NO2 group was found to disrupt the formation of liquid crystalline phases (mesophase) observed in the non-nitrated analogue. Computational studies investigated the effect on molecular geometry and polarizability. | Fundamental research into structure-property relationships for liquid crystals and NLO materials. | mdpi.com |

| 2,3-Dimethyl-N-[4-(Nitro) benzylidene] aniline (B41778) | Exhibits a non-linear optic conversion efficiency 4.08 times greater than that of the standard reference, KDP. | Materials for second harmonic generation. | nih.gov |

Integration into Functional Dyes and Pigments Research

Schiff bases, including this compound, are recognized for their role in dye chemistry. researchgate.net The core structure of this compound is related to azo dyes, which are a significant class of synthetic colorants. Aniline and its derivatives are widely used as starting materials or intermediates in the synthesis of various dyes and pigments. sci-hub.selookchem.com

The chromophoric nature of this compound, arising from its conjugated system and intramolecular charge transfer characteristics, makes it a potential building block for novel functional dyes. Research in this area explores how modifying the molecular structure can tune the color and other properties, such as stability and solubility. For example, 3-Nitroaniline, a precursor to the title compound, is used as a diazo component in azo dyes like Fast Orange R Base and is an intermediate in the synthesis of C.I. Disperse Yellow 5. lookchem.com

Furthermore, Schiff bases are studied for their interaction with existing dyes. Research has shown their utility in processes like the degradation of textile dyes, where they can be part of catalytic systems that break down colorants in industrial wastewater. researchgate.netnih.gov This dual role, as both potential chromophores themselves and as agents in the processing of other dyes, highlights their versatility in this field.

Research into Polymeric Systems and Organic Electronic Materials Utilizing the Compound

The electronic properties of this compound make it a candidate for incorporation into more complex macromolecular structures like polymers and for use in organic electronics. Aniline derivatives have been extensively researched for their potential in fabricating electrical and electronic components. sci-hub.se The electronic characteristics of oligoanilines, for instance, suggest their suitability for semiconducting applications. sci-hub.se

The incorporation of this compound or similar structures into polymer chains can impart specific functionalities. Research into self-immolative polymers, which are designed to degrade in response to a specific stimulus, sometimes utilizes ortho-nitrobenzyl groups as triggers. rsc.org This suggests that the nitrobenzylidene moiety could be adapted for creating stimuli-responsive materials. Such polymers have applications in drug delivery, where a payload is released under specific conditions. mdpi.com

In the field of organic electronics, materials with well-defined donor-acceptor characteristics are essential. The structure of this compound is analogous to the D-π-A motifs used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). While direct integration of the specific this compound molecule into commercial devices is not widespread, research on related Schiff bases and aniline derivatives continues to inform the design of new organic semiconducting materials with tailored electronic and optical properties. sci-hub.se

Mechanistic Insights into Biological Interactions Non Clinical Focus

Molecular Docking Studies and Ligand-Protein Interaction Analysis on Relevant Biological Targets

Molecular docking simulations are computational methods used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These studies provide valuable insights into the binding modes and affinities of ligands with biological macromolecules, such as proteins and nucleic acids. For N-(3-Nitrobenzylidene)aniline and its analogs, molecular docking has been employed to elucidate potential biological targets and understand the structural basis of their activity.

Research on Schiff bases structurally related to this compound has identified several potential protein targets. For instance, a molecular docking study on (Z)-5-(4-nitrobenzylidene)-3-N(3-chlorophenyl)-2-thioxothiazolidin-4-one, a compound containing the nitrobenzylidene moiety, revealed a strong interaction with its target protein. tandfonline.com The study reported a significant binding energy of -10.3 kcal/mol and a low inhibition constant (Ki) of 0.0281 µM, indicating a high affinity and potent inhibitory potential. tandfonline.com

In a study involving (E)-4-Methyl-N-(4-nitrobenzylidene) aniline (B41778), a closely related Schiff base, molecular docking and molecular dynamics analyses were performed to understand its interaction with bovine serum albumin (BSA). researchgate.net Such studies are crucial as serum albumins are the primary transport proteins in the bloodstream, and understanding ligand interactions is key to predicting their distribution and bioavailability. Similarly, docking studies on 4-methyl-(2-nitrobenzylidene)aniline have suggested potential antibacterial activity. grafiati.com The binding of Schiff base derivatives to DNA gyrase has also been explored, pointing towards a possible mechanism for antibacterial effects. researchgate.net

The types of interactions observed in these docking studies are critical for understanding the stability of the ligand-protein complexes. These typically include hydrogen bonds, hydrophobic interactions, van der Waals forces, and π-π stacking interactions. For example, the crystal structure analysis of this compound itself confirms the presence of molecular features conducive to such interactions, including π–π stacking. nih.govresearchgate.net

| Compound | Target Protein | Binding Energy (kcal/mol) | Inhibition Constant (Ki) | Reference |

| (Z)-5-(4-nitrobenzylidene)-3-N(3-chlorophenyl)-2-thioxothiazolidin-4-one | Not specified | -10.3 | 0.0281 µM | tandfonline.com |

| (E)-4-Methyl-N-(4-nitrobenzylidene) aniline | Bovine Serum Albumin | Not specified | Not specified | researchgate.net |

| 4-methyl-(2-nitrobenzylidene)aniline | Not specified | Not specified | Not specified | grafiati.com |

| Schiff base derivative | DNA gyrase | Not specified | Not specified | researchgate.net |

Enzyme Mechanism Studies Involving Related Nitroaniline Chemical Transformations (e.g., Para-nitrobenzyl esterase mechanisms)

While direct enzymatic studies on this compound are not extensively documented, the biotransformation of structurally related nitroaromatic compounds, particularly those containing a nitroaniline moiety, provides a framework for understanding potential metabolic pathways. Enzymes that catalyze reactions on these related structures, such as nitroreductases and esterases, are of significant interest.

A well-studied example is the para-nitrobenzyl esterase (PNBE) from Bacillus subtilis, which hydrolyzes p-nitrobenzyl esters. ebi.ac.ukresearchgate.netuniprot.org This enzyme is a serine esterase that utilizes a classic Ser-His-Glu catalytic triad. ebi.ac.uk The reaction mechanism involves the activation of the serine residue by a histidine, which then performs a nucleophilic attack on the carbonyl carbon of the ester substrate. ebi.ac.ukresearchgate.net This leads to the formation of an acyl-enzyme intermediate and the release of the alcohol component. In the context of related substrates, this mechanism results in the cleavage and release of molecules like 4-nitroaniline. ebi.ac.ukresearchgate.net

Another relevant enzymatic transformation is nitroreduction. Bacterial nitroreductases, often NADPH-dependent, are capable of reducing the nitro group of aromatic compounds. eaht.orgnih.gov For example, Pseudomonas DL17 has been shown to degrade p-nitroaniline, with the initial step being the reduction of the nitro group catalyzed by a nitroreductase. nih.gov Such enzymatic reductions can significantly alter the electronic properties and biological activity of the parent compound.

Furthermore, oxidative degradation pathways have been identified for chloro-nitroanilines. In Rhodococcus sp., the degradation of 2-chloro-4-nitroaniline (B86195) is initiated by a flavin-dependent monooxygenase, which catalyzes the removal of the nitro group. plos.org The enzymatic hydrolysis of other nitroaromatic compounds, such as 5-nitroanthranilic acid, can proceed via a nucleophilic aromatic substitution mechanism, as demonstrated by the metalloenzyme 5NAA-aminohydrolase. nih.gov These diverse enzymatic mechanisms highlight the potential metabolic fates of the nitroaromatic scaffold present in this compound.

| Enzyme | Substrate | Organism | Reaction Type | Key Mechanistic Feature | Reference |

| para-Nitrobenzyl esterase (PNBE) | p-Nitrobenzyl esters | Bacillus subtilis | Hydrolysis | Ser-His-Glu catalytic triad | ebi.ac.ukuniprot.org |

| Nitroreductase | p-Nitroaniline | Pseudomonas DL17 | Reduction | NADPH-dependent | eaht.orgnih.gov |

| Monooxygenase | 2-Chloro-4-nitroaniline | Rhodococcus sp. | Oxidative denitration | Flavin-dependent | plos.org |

| 5NAA-aminohydrolase | 5-Nitroanthranilic acid | Bradyrhizobium sp. | Hydrolysis | Nucleophilic aromatic substitution | nih.gov |

Computational Prediction of Molecular Attributes Relevant to Biological Activity (e.g., Drug-Likeness Parameters)

Computational methods are instrumental in predicting the physicochemical and pharmacokinetic properties of molecules, often referred to as ADME (Absorption, Distribution, Metabolism, and Excretion) properties. These predictions help in the early assessment of a compound's potential as a drug candidate. For this compound and its derivatives, various molecular attributes relevant to biological activity have been calculated.

Properties such as the logarithm of the partition coefficient (logP), topological polar surface area (TPSA), and adherence to Lipinski's rule of five are commonly used to evaluate "drug-likeness." For this compound, the calculated XLogP3 value is 2.6, suggesting moderate lipophilicity. nih.gov Studies on related compounds, like 4-Methoxy-N-(nitrobenzylidene)-aniline, have involved comprehensive computational analyses, including the calculation of chemical potential, hardness, and electrophilicity based on Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. researchgate.nettandfonline.com

ADME predictions for derivatives of N-(nitrobenzylidene)aniline have also been reported. For example, in a study of 1,3,4-thiadiazole (B1197879) derivatives, compounds with a TPSA in the optimal range were predicted to exhibit good drug-like behavior. acs.org Additionally, predicted collision cross-section (CCS) values, which relate to the molecule's size and shape in the gas phase, are available for this compound and can be useful in analytical studies. uni.lu

These computational predictions provide a valuable preliminary screening tool, guiding the selection of compounds for further experimental investigation.

| Parameter | This compound | 4-Iodo-N-(3-nitrobenzylidene)aniline | Source |

| Molecular Formula | C₁₃H₁₀N₂O₂ | C₁₃H₉IN₂O₂ | nih.govnih.gov |

| Molecular Weight ( g/mol ) | 226.23 | 352.13 | nih.govnih.gov |

| XLogP3 / XLogP3-AA | 2.6 | 3.7 | nih.govnih.gov |

| Hydrogen Bond Donors | 0 | 0 | nih.govnih.gov |

| Hydrogen Bond Acceptors | 3 | 3 | nih.govnih.gov |

| Rotatable Bonds | 2 | 2 | nih.govnih.gov |

| Predicted CCS ([M+H]⁺, Ų) | 147.9 | 168.5 | uni.luuni.lu |

Investigation of Molecular Interactions with Model Biomolecules

The interaction of small molecules with model biomolecules, such as serum albumins and DNA, is fundamental to understanding their potential biological effects. For this compound and related Schiff bases, such interactions have been investigated using various biophysical and computational techniques.

Bovine serum albumin (BSA) and human serum albumin (HSA) are frequently used as model proteins to study the binding characteristics of potential therapeutic agents. doaj.orgmdpi.com Studies on (E)-4-Methyl-N-(4-nitrobenzylidene) aniline have utilized spectroscopic methods to explore its interaction mechanism with BSA, providing insights into binding affinity and potential conformational changes in the protein upon binding. researchgate.net The binding to serum albumin is a key determinant of a compound's pharmacokinetic profile, affecting its distribution, metabolism, and excretion.

The interaction with DNA is another critical area of investigation, particularly for compounds with potential antimicrobial or anticancer activity. The ability of a molecule to bind to DNA, either through intercalation or groove binding, can interfere with essential cellular processes like replication and transcription. Schiff base compounds have been shown to possess DNA binding capabilities, and in some cases, this has been linked to their biological activity. For example, the Schiff base 3f was reported to have a strong binding affinity for DNA gyrase, an enzyme crucial for bacterial DNA replication. researchgate.net

The structural features of this compound, as revealed by X-ray crystallography, support its potential for interaction with biomolecules. The molecule is composed of two nearly planar aromatic rings with a dihedral angle between them. nih.govresearchgate.net The crystal packing is stabilized by C-H···O contacts and significant π–π stacking interactions, with centroid-centroid distances of approximately 3.8 Å. nih.govresearchgate.netresearcher.life These non-covalent interactions are the primary forces driving the binding of small molecules to the active sites or surfaces of proteins and the grooves of DNA.

Conclusion and Future Research Perspectives

Synthesis of Key Academic Contributions and Research Gaps

Research on N-(3-Nitrobenzylidene)aniline and related Schiff bases has yielded significant contributions, primarily in the areas of synthesis, structural characterization, and preliminary application studies. Key academic achievements include the development of various synthetic methodologies, including conventional and microwave-assisted techniques, which have allowed for efficient production of these compounds. aristonpubs.comresearchgate.net The structural elucidation of this compound, particularly through single-crystal X-ray diffraction, has provided a deep understanding of its molecular geometry, including the non-planar orientation of its aromatic rings and the trans configuration of the imine double bond. nih.govresearchgate.net

The exploration of the chemical properties of Schiff bases has revealed their potential in a wide array of applications. researchgate.net These compounds have been investigated for their roles in catalysis, their ability to form stable metal complexes, and their interesting photophysical properties. researchgate.netirejournals.com Furthermore, preliminary studies have highlighted the biological potential of this compound and its analogs, with research indicating possible antimicrobial, anticancer, and antioxidant activities. nih.govresearchgate.net

Despite these advances, several research gaps remain. A primary limitation is the need for a more comprehensive understanding of the structure-activity relationships that govern the biological and chemical properties of these compounds. While various derivatives have been synthesized, a systematic exploration of how different substituents on the aromatic rings influence their efficacy and selectivity is often lacking. Furthermore, the majority of biological studies have been conducted in vitro, and there is a significant need for in vivo assessments to validate the therapeutic potential of these compounds. irejournals.com Another area that requires more attention is the development of greener and more sustainable synthetic protocols to minimize the environmental impact of their production. aristonpubs.com

Identification of Emerging Research Avenues for this compound and its Derivatives

The foundation laid by previous research opens up several exciting avenues for future investigation into this compound and its derivatives. One of the most promising areas is the development of advanced materials. The unique electronic and structural properties of these Schiff bases make them attractive candidates for applications in materials science, such as in the creation of novel sensors, coatings, and biomedical devices. researchgate.net The ability to tune their properties through synthetic modification offers a pathway to materials with tailored functionalities.

Another emerging research direction is the exploration of their potential in coordination chemistry. The formation of metal complexes with Schiff base ligands like this compound can lead to compounds with enhanced catalytic activity, novel magnetic properties, and improved biological efficacy. researchgate.netirejournals.com Future studies could focus on the synthesis and characterization of complexes with a wider range of metal ions, including less common metals, to explore new chemical and physical phenomena. irejournals.com

The field of medicinal chemistry also presents significant opportunities. Building on the preliminary findings of biological activity, future research could focus on the design of this compound derivatives as targeted therapeutic agents. irejournals.com This could involve the synthesis of compounds with improved potency and selectivity for specific biological targets, as well as the investigation of their mechanisms of action at the molecular level. irejournals.com The development of these compounds as potential drugs for a variety of diseases remains a compelling goal. xiahepublishing.com

Prospective Design and Application of Novel this compound-Based Compounds

The future design of novel compounds based on the this compound scaffold will likely involve a combination of rational design and combinatorial chemistry approaches. By systematically modifying the structure of the parent compound, it is possible to fine-tune its properties for specific applications. For example, the introduction of different functional groups on the aromatic rings can alter the electron density of the imine group, thereby influencing its coordination ability and the stability of its metal complexes. researchgate.net

The following table outlines potential modifications to the this compound structure and their prospective applications:

| Structural Modification | Rationale | Prospective Application |

| Introduction of electron-donating groups (e.g., -OH, -OCH3) on the aniline (B41778) ring | Enhance electron density of the imine nitrogen, increasing its coordinating ability. | Development of more stable and reactive metal complexes for catalysis. irejournals.com |

| Introduction of electron-withdrawing groups (e.g., -F, -CF3) on the benzylidene ring | Modify the electronic properties of the molecule, potentially enhancing biological activity. | Design of more potent antimicrobial or anticancer agents. irejournals.com |

| Incorporation of long alkyl chains | Increase lipophilicity, potentially improving cell membrane permeability. | Development of drugs with improved pharmacokinetic profiles. |

| Attachment of fluorescent moieties | Create compounds with inherent fluorescence. | Design of fluorescent probes for bioimaging and sensing applications. |

The application of computational tools, such as Density Functional Theory (DFT), will be invaluable in the prospective design of these novel compounds. mdpi.com These methods can predict the geometric and electronic properties of new molecules, allowing for a more targeted and efficient synthetic strategy. By combining computational modeling with experimental synthesis and characterization, researchers can accelerate the discovery of new this compound-based compounds with enhanced properties and novel applications, from advanced materials to next-generation therapeutics.

Q & A

Q. What are the standard synthetic routes for preparing N-(3-Nitrobenzylidene)aniline, and how is reaction progress monitored?

Methodological Answer: The compound is synthesized via acid-catalyzed condensation of aniline (43 mmol) with 3-nitrobenzaldehyde (43 mmol) in dry toluene under reflux, using a Dean-Stark apparatus for azeotropic water removal. Reaction progress is monitored via thin-layer chromatography (TLC). Post-reaction, the product is recrystallized from ethyl acetate/n-hexane, yielding 80% pure crystals with a melting point of 337–338 K .

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

Methodological Answer:

- Spectroscopy: FT-IR and -NMR confirm functional groups (e.g., C=N stretch at ~1600 cm) and proton environments .

- Crystallography: Single-crystal X-ray diffraction (SCXRD) using Mo-Kα radiation (λ = 0.71073 Å) reveals an orthorhombic crystal system (space group ) with unit cell parameters . Data refinement employs SHELXL-97, achieving .

Q. How does the molecular geometry of this compound influence its stability?

Methodological Answer: The molecule adopts a trans-conformation (C=N torsion angle: 175.97°) with a dihedral angle of 31.58° between aromatic rings. Stability arises from intramolecular C–H⋯O hydrogen bonds (e.g., C9–H9⋯O2: 2.57 Å) and π-π stacking (centroid distances: 3.807–3.808 Å) between nitrobenzene and phenyl rings .

Advanced Research Questions

Q. How do intermolecular interactions in the crystal structure dictate supramolecular assembly?

Methodological Answer: Supramolecular frameworks are stabilized by: